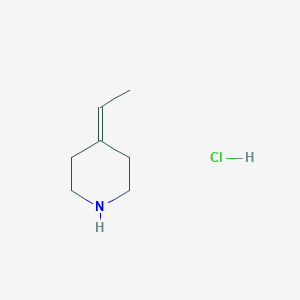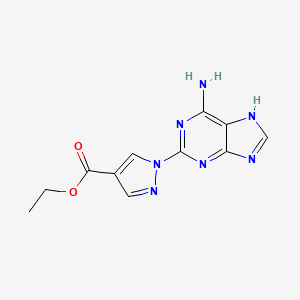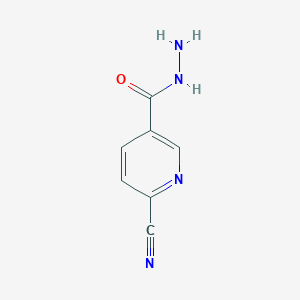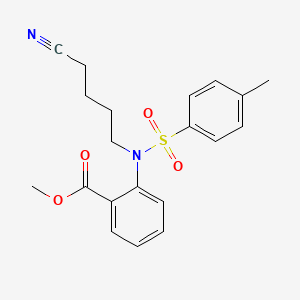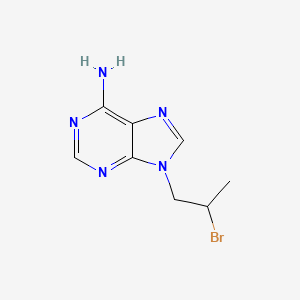
9-(2-Bromopropyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Bromopropyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromopropyl group attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromopropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-bromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Bromopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted purines with various functional groups.
Oxidation: Formation of oxo-purines.
Reduction: Formation of 9-propyl-9H-purin-6-amine.
Wissenschaftliche Forschungsanwendungen
9-(2-Bromopropyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-(2-Bromopropyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Chloropropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Fluoropropyl)-9H-purin-6-amine
Uniqueness
9-(2-Bromopropyl)-9H-purin-6-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and biochemical studies.
Eigenschaften
Molekularformel |
C8H10BrN5 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
9-(2-bromopropyl)purin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
RQUGWMUTJHBEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


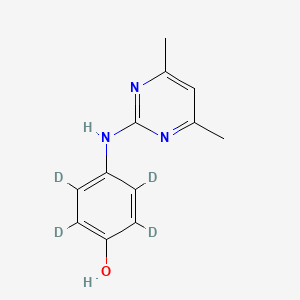
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
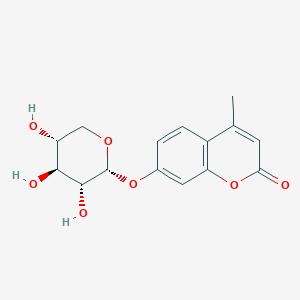
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

